molecular formula C22H25N3O4 B10864473 (4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864473
M. Wt: 395.5 g/mol
InChI Key: DCLIXTOORPHIQW-UHFFFAOYSA-N
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Description

The compound (4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule belonging to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with methoxyphenyl groups and a methoxyethylamino substituent, which may contribute to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolone core: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazolone ring.

    Introduction of the methoxyphenyl groups: This step involves electrophilic aromatic substitution reactions where methoxyphenyl groups are introduced into the pyrazolone core.

    Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions where the amino group is introduced, followed by alkylation with 2-methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with different functional groups.

Scientific Research Applications

(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Pyrazolone derivatives: Other pyrazolone compounds with different substituents.

Uniqueness

(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: is unique due to its specific combination of methoxyphenyl and methoxyethylamino groups, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H25N3O4/c1-15(23-13-14-27-2)20-21(16-5-9-18(28-3)10-6-16)24-25(22(20)26)17-7-11-19(29-4)12-8-17/h5-12,24H,13-14H2,1-4H3

InChI Key

DCLIXTOORPHIQW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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